molecular formula C9H14N2O2S B1317803 2-Amino-N-isopropylbenzenesulfonamide CAS No. 761435-31-8

2-Amino-N-isopropylbenzenesulfonamide

Cat. No.: B1317803
CAS No.: 761435-31-8
M. Wt: 214.29 g/mol
InChI Key: PFMDLZQSUMZMHZ-UHFFFAOYSA-N
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Description

2-Amino-N-isopropylbenzenesulfonamide is an organic compound with the molecular formula C9H14N2O2S . It is a solid substance at room temperature .


Molecular Structure Analysis

The molecular formula of this compound is C9H14N2O2S . It has a molecular weight of 214.29 Da .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere .

Scientific Research Applications

Antitumor Applications

The sulfonamide class of compounds, including derivatives similar to 2-Amino-N-isopropylbenzenesulfonamide, has been extensively studied for its antitumor properties. A study highlights the evaluation of sulfonamide-focused libraries in cell-based antitumor screens. Two compounds from this class demonstrated significant activity as cell cycle inhibitors and have progressed to clinical trials for their potential in cancer treatment. These compounds disrupt crucial cellular processes, such as tubulin polymerization, and affect various phases of the cell cycle in cancer cell lines, showcasing their potential as antitumor agents (Owa et al., 2002).

Inhibition of Carbonic Anhydrases

Another significant application area for sulfonamide compounds, including those structurally related to this compound, is the inhibition of carbonic anhydrases (CAs). These enzymes are implicated in various physiological processes, and their inhibition can have therapeutic effects. A series of novel 1,3,5-triazinyl aminobenzenesulfonamides showed notable inhibitory effects on tumor-associated human carbonic anhydrases (hCAs), particularly hCA IX and hCA XII. These compounds have potential applications in treating conditions like glaucoma and epilepsy, and their inhibition profiles suggest utility in targeting specific CA isoforms (Havránková et al., 2021).

Novel Approaches for Cancer Treatment

Sulfonamide compounds have also been explored as a novel approach for cancer treatment, particularly in targeting metastatic tumors. A series of novel ureido-sulfonamides showed promise as therapeutic agents against metastatic tumors, offering a new direction for cancer treatment, especially for tumors that are poorly responsive to classical chemotherapies (Colinas, 2013).

Antimicrobial Applications

Furthermore, sulfonamide compounds have been investigated for their antimicrobial properties. Certain sulfonamide derivatives have demonstrated significant activity against Gram-positive and Gram-negative bacterial strains, highlighting their potential as antibacterial agents (Patel et al., 2010).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fumes/gas/mist/vapors/spray and washing thoroughly after handling .

Biochemical Analysis

Biochemical Properties

2-Amino-N-isopropylbenzenesulfonamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with histone deacetylase (HDAC) and kinase enzymes, showing inhibitory activity against these enzymes . These interactions are crucial as they can influence the regulation of gene expression and protein function, impacting various cellular processes.

Cellular Effects

The effects of this compound on cells are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its inhibitory action on HDAC can lead to changes in gene expression patterns, which can affect cell proliferation and apoptosis . Additionally, its interaction with kinase enzymes can alter cell signaling pathways, impacting cellular responses to external stimuli.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It inhibits the activity of HDAC and kinase enzymes by binding to their active sites, preventing them from carrying out their normal functions . This inhibition can lead to changes in gene expression and protein activity, ultimately affecting cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over time if exposed to light or air . Long-term studies have shown that prolonged exposure to the compound can lead to sustained changes in cellular function, including alterations in gene expression and enzyme activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively inhibit target enzymes without causing significant toxicity . At higher doses, it can lead to adverse effects, including toxicity and disruption of normal cellular functions . These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are part of the metabolic processes, influencing metabolic flux and metabolite levels . For instance, its interaction with HDAC can affect the metabolism of acetyl groups, impacting the overall metabolic state of the cell .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions determine its localization and accumulation within different cellular compartments. The compound’s distribution can influence its activity and effectiveness in targeting specific cellular processes.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization can affect its interactions with target enzymes and proteins, influencing its overall biochemical activity.

Properties

IUPAC Name

2-amino-N-propan-2-ylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2S/c1-7(2)11-14(12,13)9-6-4-3-5-8(9)10/h3-7,11H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFMDLZQSUMZMHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NS(=O)(=O)C1=CC=CC=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10588425
Record name 2-Amino-N-(propan-2-yl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10588425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

761435-31-8
Record name 2-Amino-N-(propan-2-yl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10588425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To N-isopropyl-2-nitrobenzenesulfonamide (774 mg) in methanol (50 mL) was added Pd/C (10% Pd in carbon, 150 mg, 19 wt %) under argon protection. A hydrogen balloon was used as the hydrogen source. The reaction was stirred at room temperature overnight. The mixture was filtered through celite and the celite pad was washed several times. The solvent was removed and the crude was purified by silica gel chromatography to obtain the desired product 2-amino-N-isopropylbenzenesulfonamide (quantitative yield).
Quantity
774 mg
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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